![molecular formula C29H24O2 B1667216 4-{(E)-2-[5,5-二甲基-8-(苯乙炔基)-5,6-二氢萘-2-基]乙烯基}苯甲酸 CAS No. 215030-90-3](/img/structure/B1667216.png)
4-{(E)-2-[5,5-二甲基-8-(苯乙炔基)-5,6-二氢萘-2-基]乙烯基}苯甲酸
描述
Nuclear retinoic acid receptors (RARs) are transcriptional regulators with roles in cell proliferation and differentiation. BMS 493 is a pan-RAR inverse agonist that blocks RARα activity with an IC50 value of 114 nM. In all RAR types (RARα, RARβ, and RARγ), BMS493 prevents the recruitment of transcriptional coactivators to RARs while stabilizing corepressor interactions. BMS 493 has been used to elucidate the critical roles of RARs in development and immune response.
BMS-493 is a member of the class of dihydronaphthalenes that is 1,2-dihydronaphthalene which is substituted at positions 1, 1, 4, and 6 by methyl, methyl, phenylethynyl, and 2-(p-carboxyphenyl)vinyl groups, respectively (the E isomer). It has a role as a retinoic acid receptor antagonist. It is a member of benzoic acids, a stilbenoid, a member of dihydronaphthalenes and an acetylenic compound.
科学研究应用
类视黄酸受体亚型的调节
该化合物在调节类视黄酸受体 (RAR) 和视黄酸 X 受体 (RXR) 中发挥着重要作用。这些受体在将天然和合成配体的信号转导至细胞转录机制中至关重要,影响控制各种生物学和生理效应的基因程序。具体而言,该化合物已被确认为 RARα 的强效拮抗剂,揭示了其在治疗急性早幼粒细胞白血病 (APL) 和皮肤 T 细胞淋巴瘤 (CTCL) 等疾病中的潜在应用 (Álvarez et al., 2015)。
荧光研究中的双模式和双发射
该化合物在不同的条件(如溶剂、pH 值和激发波长)下表现出多种可调谐的荧光发射。当在紫外区域或可见区域激发时,其双荧光发射使其成为高级荧光研究和应用的候选者 (Singh & Baruah, 2017)。
在共同调节因子相互作用和 RAR 功能中的作用
该化合物因其在与 RAR 的差异性共同调节因子相互作用中的作用而受到研究。了解像这样的合成配体如何影响核受体的特异性和功能,对于合理药物开发至关重要,尤其是在癌症治疗和研究中 (Germain et al., 2009)。
在类视黄酸 X 受体的 PET 成像中的潜力
一项研究合成了该化合物的氟-18 标记类似物,用于类视黄酸 X 受体的 PET 成像。此应用在医学影像和诊断中具有重要意义,尤其是在识别和追踪癌症等疾病方面 (Wang et al., 2014)。
作用机制
Target of Action
BMS 493 primarily targets the pan-retinoic acid receptors (RARs) . RARs are ligand-dependent transcription factors that regulate gene networks controlling cell growth, differentiation, survival, and death .
Mode of Action
BMS 493 acts as an inverse agonist of the pan-RARs . It enhances the interaction of nuclear receptor co-repressor (NCoR) with RARs . This binding induces analogous conformational changes in all RAR types (RAR α, RAR β, and RAR γ) .
Biochemical Pathways
The primary biochemical pathway affected by BMS 493 is the retinoid pathway . By acting as an inverse agonist of the pan-RARs, BMS 493 can regulate gene networks that control cell growth, differentiation, survival, and death .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
BMS 493 has been shown to affect the development of bronchial tubule formation in mice and inhibit the activation of immature dendritic cells . In cancer research, it has been used to inhibit the differentiation of leukemic blasts .
属性
IUPAC Name |
4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCADIXLLWMXYKW-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034187 | |
| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
CAS RN |
215030-90-3 | |
| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of BMS493?
A1: BMS493 acts as a pan-antagonist or inverse agonist of retinoic acid receptors (RARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does BMS493 interact with RARs?
A2: BMS493 binds to the ligand-binding domain (LBD) of RARs, competing with the endogenous agonist, all-trans retinoic acid (ATRA). [, , , ] This binding prevents ATRA-induced transcriptional activation and can induce a conformational change in the receptor, leading to the recruitment of corepressors and gene silencing. [, ]
Q3: What are the downstream effects of BMS493 binding to RARs?
A3: The specific downstream effects depend on the cellular context and the targeted RAR isoform. [] Generally, BMS493 inhibits RA-mediated gene expression, impacting various biological processes such as cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:
- Promote chondrogenesis in mesenchymal stem cells. []
- Reduce vision loss in a mouse model of retinal degeneration by mitigating retinoic acid-induced retinal hyperactivity. []
- Induce lung bud formation by preventing hyperactivation of TGFβ signaling. []
- Increase PDGFRα+ progenitor population and beige adipogenesis in progeny by stimulating vascular development. []
- Modulate energy metabolism in the lung during branching morphogenesis. []
Q4: Does BMS493 exhibit any off-target effects?
A4: Some studies suggest that certain commercially available RAR inhibitors, including BMS493, might exhibit non-specific effects on other nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). [] Further research is needed to fully characterize the specificity profile of BMS493.
Q5: What is the molecular formula and weight of BMS493?
A5: The molecular formula of BMS493 is C27H22O2, and its molecular weight is 382.45 g/mol.
Q6: Is there any spectroscopic data available for BMS493?
A6: While the provided abstracts do not contain specific spectroscopic data (NMR, IR, etc.), they highlight the use of X-ray crystallography to determine the crystal structure of the RARα ligand-binding domain in complex with BMS493 and a corepressor fragment. []
Q7: How do structural modifications of BMS493 affect its activity?
A7: Research on structurally related compounds reveals that modifications at the C3 and C8'' positions of the stilbene scaffold significantly influence RAR subtype selectivity and functional activity. []
- C8'' Substituents: The size of the substituent at C8'' plays a crucial role in determining agonist/antagonist activity. Smaller substituents, like phenyl, tend to favor agonist activity, while larger groups can lead to antagonist or inverse agonist profiles. []
Q8: Is BMS493 stable under physiological conditions?
A8: One study mentions that BMS493, similar to its parent compound BMS493, is unstable and rapidly degrades under physiological conditions. [] This instability necessitates the development of appropriate formulation strategies.
Q9: What strategies can be employed to improve the stability and delivery of BMS493?
A9: While specific formulation approaches are not detailed in the abstracts, one study successfully utilized an engineered cartilage oligomeric matrix protein coiled-coil (CccS) protein for the encapsulation, protection, and delivery of BMS493. [] This approach highlights the potential of utilizing drug delivery systems to overcome the stability and bioavailability limitations of BMS493.
Q10: What in vitro models have been used to study the effects of BMS493?
A10: Researchers have utilized various in vitro models, including:
- Human articular chondrocytes: to assess the efficacy of BMS493 in reducing MMP-13 expression, a key protease involved in cartilage degradation. []
- Human hematopoietic progenitor cells: to investigate the ability of BMS493 to prevent RA-induced differentiation during cell expansion. []
- Primary fetal alveolar epithelial type II cells: to study the role of BMS493 in regulating cell transdifferentiation. []
- Human endometrial stromal cells: to investigate the impact of BMS493 on gap junction intercellular communication. []
- Human gingival epithelial cells: to analyze the influence of BMS493 on epithelial barrier function. []
- Adenoid Cystic Carcinoma (ACC) cells: to evaluate the lineage-specific anti-tumor effects of BMS493. [, ]
Q11: Are there any animal models that demonstrate the efficacy of BMS493?
A11: Yes, several animal models have been employed:
- Mouse model of retinal degeneration: BMS493 was shown to reduce RGC hyperactivity and improve image detection. []
- Mouse models of lung development: BMS493 treatment disrupted lung bud formation, highlighting the importance of RA signaling in this process. [, ]
- Mouse model of diet-induced obesity: BMS493 disrupted Treg polarization in adipose tissue, indicating a role for RA signaling in immune regulation. []
- Zebrafish embryos: BMS493 was used to investigate the role of retinoids in hindbrain segmentation and ephrin regulation. []
Q12: Have any clinical trials been conducted with BMS493?
A12: The provided research abstracts do not mention any clinical trials conducted with BMS493.
Q13: How does vitamin A deficiency affect the response to BMS493?
A13: In a study investigating autoimmune uveitis, researchers observed that while BMS493 effectively inhibited RA signaling in VitA-sufficient mice, its effects were less pronounced in VitA-deficient mice. [] This finding suggests that dietary VitA status can influence the efficacy of BMS493.
Q14: What are the potential implications of BMS493 for tissue regeneration?
A14: Several studies highlight the potential of BMS493 in tissue regeneration:
- Cartilage tissue engineering: BMS493 enhanced chondrogenesis and improved the functional properties of engineered cartilage. []
- Lung regeneration: BMS493, in combination with other strategies, shows promise for promoting lung repair in a model using precision-cut lung slices. []
Q15: Are there alternative compounds with similar biological activities to BMS493?
A15: While the abstracts do not provide a comprehensive list of alternative compounds, they mention other RAR antagonists such as Ro 41-5253 and AGN 193109. [, , ] The specific applications and efficacy of these alternatives may differ from BMS493.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



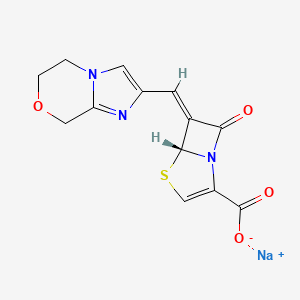
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)
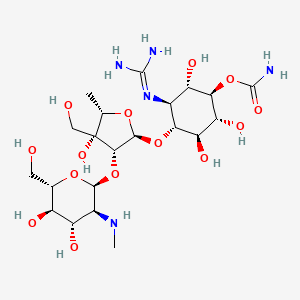


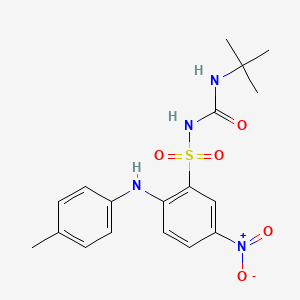
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
![Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B1667148.png)
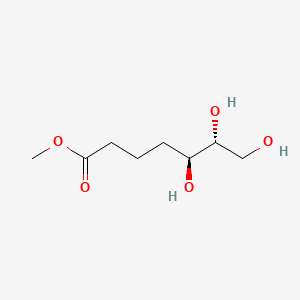
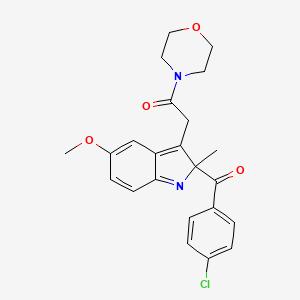
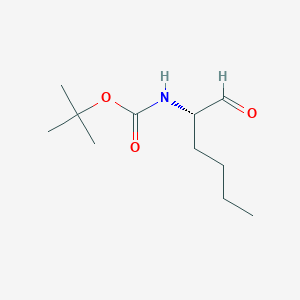
![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)